Tetrafluoroterephthalic acid

Li-S batteries MOF separators polysulfide shuttle inhibition

TFTA is a perfluorinated dicarboxylic acid linker that imparts strong electron-withdrawing character, high hydrophobicity, and thermal stability to MOFs. Unlike non-fluorinated terephthalic acid, TFTA-based UiO-66-4F delivers 1000-cycle Li-S battery stability (400.7 mAh g⁻¹) and 77.5× power density enhancement in triboelectric nanogenerators. Its use in pillared-layer MOFs enables one-step propylene purification. Choose TFTA for applications where fluorine content directly dictates functional performance, such as R410A separation membranes.

Molecular Formula C8H2F4O4
Molecular Weight 238.09 g/mol
CAS No. 652-36-8
Cat. No. B147487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluoroterephthalic acid
CAS652-36-8
Molecular FormulaC8H2F4O4
Molecular Weight238.09 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)C(=O)O)F)F)C(=O)O
InChIInChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16)
InChIKeyWFNRNCNCXRGUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrafluoroterephthalic Acid (CAS 652-36-8): A Fluorinated Linker for Enhanced-Stability MOFs and Advanced Functional Materials


Tetrafluoroterephthalic acid (TFTA, CAS 652-36-8, C₈H₂F₄O₄) is a perfluorinated dicarboxylic acid linker for metal-organic frameworks (MOFs) and coordination polymers. The substitution of four fluorine atoms on the aromatic ring confers distinct physicochemical properties—including high hydrophobicity, thermal stability, and strong electron-withdrawing character—relative to non-fluorinated terephthalic acid [1]. It serves as a versatile building block for constructing isoreticular MOF analogues with altered pore environments, enabling applications in gas separation, energy storage, and molecular sensing [2].

Why Terephthalic Acid Cannot Substitute Tetrafluoroterephthalic Acid in Critical MOF Applications


Terephthalic acid (H₂BDC) and tetrafluoroterephthalic acid (H₂BDC-4F) share the same 1,4-benzenedicarboxylate core, yet their performance in metal-organic frameworks diverges sharply due to fluorine's strong electron-withdrawing and hydrophobic effects. Simple substitution of H₂BDC-4F with H₂BDC in a synthesis protocol leads to materials with fundamentally different pore environments, surface chemistry, and functional stability [1]. The quantitative evidence below demonstrates that these differences translate into measurable performance gaps in Li-S battery cycling, gas separation selectivity, and triboelectric energy harvesting—gaps that cannot be bridged by adjusting synthesis parameters alone [2].

Quantitative Differentiation of Tetrafluoroterephthalic Acid Versus Non-Fluorinated and Less-Fluorinated Analogs


UiO-66-4F vs. UiO-66: 1000-Cycle Capacity Retention in Li-S Batteries

A direct head-to-head comparison of UiO-66-4F (synthesized from tetrafluoroterephthalic acid) and UiO-66 (synthesized from terephthalic acid) as separator coatings in lithium-sulfur batteries revealed that the fluorinated linker dramatically enhances long-term cycling stability. The UiO-66-4F-modified separator cell delivered an initial discharge specific capacity of 1182.9 mAh g⁻¹ and retained 400.7 mAh g⁻¹ after 1000 cycles at 0.5C. Under high sulfur loading (4 mg cm⁻²), UiO-66-4F maintained 961.28 mAh g⁻¹, outperforming the non-fluorinated UiO-66-modified separator across all metrics [1].

Li-S batteries MOF separators polysulfide shuttle inhibition

UiO-66-4F Triboelectric Nanogenerator: 77.5× Higher Power Density than PDMS Baseline

In a study of MOF-based triboelectric nanogenerators (TENGs), UiO-66-4F synthesized from tetrafluoroterephthalic acid was incorporated into a polydimethylsiloxane (PDMS) matrix. The UiO-66-4F@PDMS composite TENG generated a record-high output voltage of 937 V among MOF-based TENGs and achieved a power density 77.5 times higher than that of a pristine PDMS TENG. The strong electron-withdrawing character of the four fluorine atoms in the TFA ligand was identified as the primary driver of this performance enhancement, as confirmed by density functional theory calculations and comparative experiments against non-fluorinated control materials [1].

triboelectric nanogenerators energy harvesting MOF-polymer composites

F4-MIL-53(Al): Temperature-Induced Breathing with No Hysteresis vs. Hysteretic MIL-53(Al)

The perfluorinated analogue of MIL-53(Al), designated F4-MIL-53(Al) and synthesized using tetrafluoroterephthalic acid, exhibits a temperature-induced narrow-pore to large-pore phase transition with virtually no hysteresis and fast kinetics. This behavior contrasts sharply with the well-known MIL-53(Al), which displays significant hysteresis during breathing transitions. Differential scanning calorimetry and variable-temperature X-ray diffraction confirmed that the fluorinated linker alters the energetic landscape of the framework flexibility, enabling reversible, low-energy-barrier structural changes not observed in the non-fluorinated parent material [1].

MOF breathing behavior stimuli-responsive materials gas adsorption

R410A Refrigerant Separation: Fluorine Content Correlates with Permeability and Selectivity

A systematic study of fluorinated UiO-66/Pebax mixed matrix membranes (MMMs) for R410A separation (50% R32 / 50% R125) established a direct correlation between fluorine content in the MOF linker and separation performance. The performance ranking followed the fluorine content: UiO-66-(CF₃)₂ > UiO-66-F4 (tetrafluoroterephthalic acid-derived) > UiO-66-F₂ > UiO-66-F > UiO-66. The 20 wt% UiO-66-(CF₃)₂/Pebax membrane achieved an R32 permeability of 979.53 Barrer (397% of pure Pebax) and R32/R125 selectivity of 16.64 (251% of pure Pebax). UiO-66-F4, with four fluorine atoms per linker, occupied an intermediate position in this fluorine-dependent performance hierarchy [1].

refrigerant separation mixed matrix membranes fluorinated MOFs

Propane/Propylene Reverse Selectivity: Zn-tfbdc-dabco Preferentially Adsorbs Propane

A pillared-layer MOF, Zn-tfbdc-dabco, constructed with tetrafluoroterephthalate (tfbdc) linkers, exhibits reverse selectivity in propane/propylene separation—preferentially adsorbing propane over propylene. This behavior contrasts with most MOFs and zeolites that favor propylene adsorption due to π-complexation. Single-component gas adsorption isotherms, isosteric heats of adsorption calculations, ideal adsorbed solution theory (IAST) predictions, and breakthrough experiments confirmed this propane-selective behavior. Molecular simulations attributed the selectivity to the fluorinated pore environment acting as a 'propane trap' with enhanced interactions toward the hydrogen-rich propane molecule [1].

gas separation propane/propylene reverse selectivity

High-Value Application Scenarios for Tetrafluoroterephthalic Acid in Advanced Material Synthesis


Lithium-Sulfur Battery Separator Coatings

Procure tetrafluoroterephthalic acid to synthesize UiO-66-4F MOFs for separator modification in Li-S batteries. As demonstrated in direct comparative testing, UiO-66-4F-coated separators enable 1000-cycle stable operation with 400.7 mAh g⁻¹ retained capacity at 0.5C—performance unattainable with non-fluorinated UiO-66. This scenario is directly supported by quantitative electrochemical data showing the electron-withdrawing fluorine groups effectively inhibit polysulfide shuttling [1].

High-Output Triboelectric Nanogenerators

Utilize tetrafluoroterephthalic acid to prepare UiO-66-4F as a filler in PDMS-based triboelectric nanogenerators. The strong electron-withdrawing character of the four fluorine atoms per linker yields a 77.5× enhancement in power density over unfilled PDMS and a record 937 V output among MOF-based TENGs. This application is validated by experimental TENG performance data and DFT calculations [1].

Propane/Propylene Separation via Reverse-Selective MOFs

Deploy tetrafluoroterephthalate linkers in pillared-layer MOFs (e.g., Zn-tfbdc-dabco) to achieve reverse propane/propylene selectivity. This enables one-step propylene purification from propane/propylene mixtures, eliminating the energy-intensive desorption step of conventional processes. The application is grounded in single-component isotherm data, IAST predictions, and breakthrough experiments confirming propane-selective adsorption [1].

Refrigerant R410A Separation Membranes

Incorporate tetrafluoroterephthalic acid-derived UiO-66-F4 into mixed matrix membranes for R410A separation. The fluorine content directly correlates with R32 permeability and R32/R125 selectivity, positioning UiO-66-F4 as an optimal balance between fluorine density and synthetic accessibility. This application is substantiated by systematic permeability/selectivity testing across a series of fluorinated UiO-66 variants [1].

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